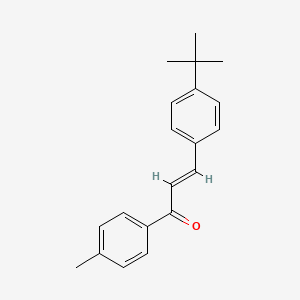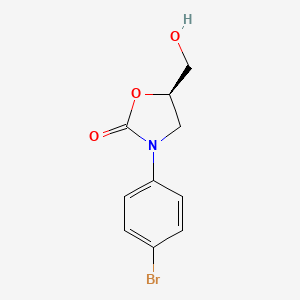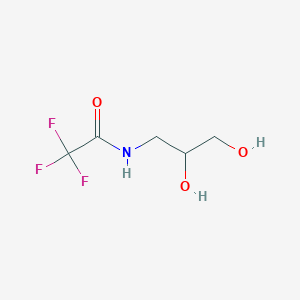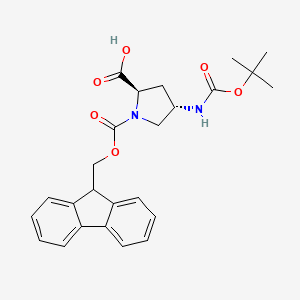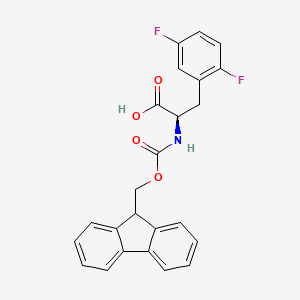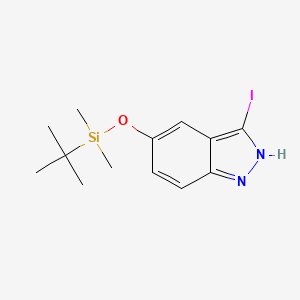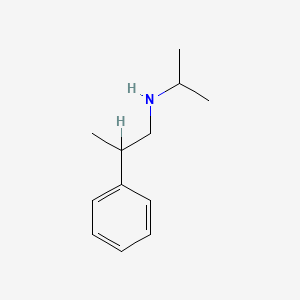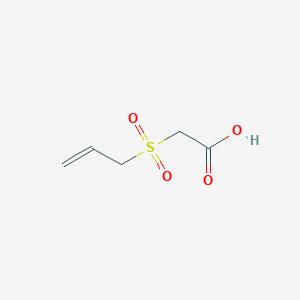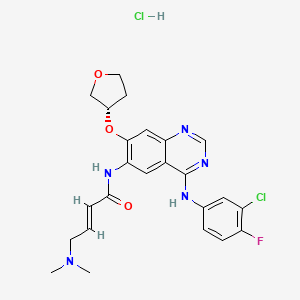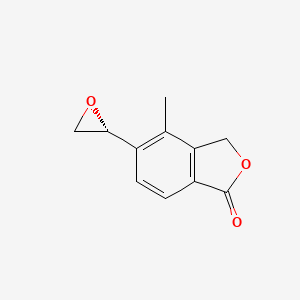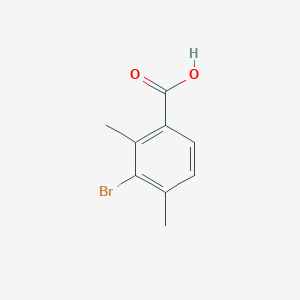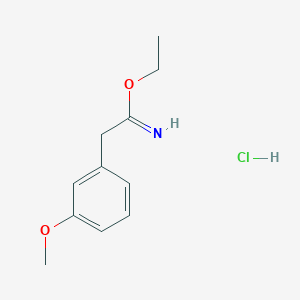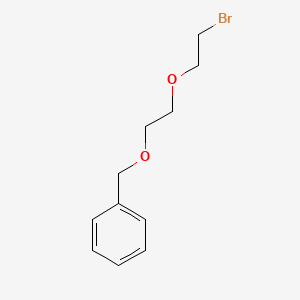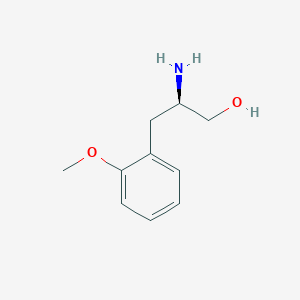
(r)-2-Amino-3-(2-methoxyphenyl)propan-1-ol
Overview
Description
The compound “®-2-Amino-3-(2-methoxyphenyl)propan-1-ol” is a complex organic molecule. It contains an amino group (-NH2), a methoxy group (-OCH3), and a hydroxyl group (-OH). The presence of these functional groups suggests that the compound could exhibit a variety of chemical behaviors .
Chemical Reactions Analysis
The chemical reactivity of “®-2-Amino-3-(2-methoxyphenyl)propan-1-ol” would be influenced by its functional groups. The amino group (-NH2) can participate in acid-base reactions, the methoxy group (-OCH3) can undergo nucleophilic substitution or elimination reactions, and the hydroxyl group (-OH) can undergo a variety of reactions including oxidation, reduction, and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-3-(2-methoxyphenyl)propan-1-ol” would be influenced by its molecular structure. For instance, the presence of polar functional groups would likely make it soluble in polar solvents. Its boiling and melting points would depend on the strength of intermolecular forces .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis of Optical Active Intermediates : (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol has been used in the synthesis of optical active intermediates like (R)-1-(4-Methoxyphenyl)propan-2-amine, a key intermediate for (R,R)-formoterol, synthesized from d-alanine (Wei Fan et al., 2008).
Cardioselective Agents : Derivatives of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, related to this compound, have been synthesized and analyzed for cardioselectivity, revealing different binding modes influenced by substitutions on the aryloxy ring (W. Rzeszotarski et al., 1983).
Adrenolytic and Antiarrhythmic Activity : Compounds synthesized from this chemical structure have shown significant antiarrhythmic and hypotensive effects, and affinity to alpha and beta-adrenoceptors (G. Groszek et al., 2009).
Pharmacokinetic Studies : Aminopropan-2-ol derivatives, including this compound, have been studied using LC-MS/MS methods for pharmacokinetic analysis in vivo, highlighting their β-adrenolytic activity (M. Walczak, 2014).
Structural and Chemical Analysis
Crystal Structure Studies : The synthesis and crystal structure analysis of related compounds have been conducted to understand their molecular interactions and properties (A. Rivera et al., 2022).
Enzymatic Resolution and Synthesis : Enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, similar to this compound, has been studied for the production of enantiomerically pure intermediates in pharmaceutical synthesis (Oliver Torre et al., 2006).
Therapeutic and Biological Potential
Anticancer Activity : Phenolic compounds structurally related to this compound have been isolated and studied for their cytotoxic effects on tumor cell lines, demonstrating significant anticancer activity (K. Rayanil et al., 2011).
Inhibitors of TNF-alpha Production : Derivatives of this compound have been identified as inhibitors of TNF-alpha production, with potential applications in treating conditions like septic shock (T. Matsui et al., 2003).
Future Directions
The future directions for research on “®-2-Amino-3-(2-methoxyphenyl)propan-1-ol” could include exploring its potential uses in various fields such as medicine, materials science, or environmental science. Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties .
properties
IUPAC Name |
(2R)-2-amino-3-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUGARSDWUCCI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



